molecular formula C16H20N6O2 B11257067 2-(3-methylpiperidin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

2-(3-methylpiperidin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B11257067
M. Wt: 328.37 g/mol
InChI Key: MLSUUQXTTVBSIG-UHFFFAOYSA-N
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Description

2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The nitro group is introduced through nitration reactions, often using nitric acid or other nitrating agents under controlled conditions . The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro group or modifications to the piperidine or pyrimidine rings.

Scientific Research Applications

2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHYLPIPERIDIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes or receptors involved in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its effects .

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O2/c1-11-6-5-9-21(10-11)16-19-14(17)13(22(23)24)15(20-16)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H3,17,18,19,20)

InChI Key

MLSUUQXTTVBSIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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